IP3Rpep6

IP3 receptor subtype selectivity competitive inhibition calcium signaling

IP3Rpep6 (CAS 3061802-23-8), also designated IP3RPEP6, is a 12-amino-acid synthetic peptide (sequence VKGGEEANEESN; MW 1262.24) that functions as a competitive inhibitor of inositol 1,4,5-trisphosphate (IP3) receptor channels. It was developed via in silico molecular docking studies and is derived from the self-binding peptide sequence within the ARM2 domain of IP3R2, a region absent in IP3R1 and partially present in IP3R3.

Molecular Formula C49H79N15O24
Molecular Weight 1262.2 g/mol
Cat. No. B15615759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIP3Rpep6
Molecular FormulaC49H79N15O24
Molecular Weight1262.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H79N15O24/c1-21(2)39(53)48(86)61-23(6-4-5-15-50)41(79)55-18-33(68)54-19-34(69)57-24(7-11-35(70)71)43(81)58-25(8-12-36(72)73)42(80)56-22(3)40(78)62-28(16-31(51)66)46(84)60-26(9-13-37(74)75)44(82)59-27(10-14-38(76)77)45(83)64-30(20-65)47(85)63-29(49(87)88)17-32(52)67/h21-30,39,65H,4-20,50,53H2,1-3H3,(H2,51,66)(H2,52,67)(H,54,68)(H,55,79)(H,56,80)(H,57,69)(H,58,81)(H,59,82)(H,60,84)(H,61,86)(H,62,78)(H,63,85)(H,64,83)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,39-/m0/s1
InChIKeyHRSAFLWOIHJKRS-GWJBQWOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

IP3Rpep6 (IP3RPEP6) – A Subtype-Selective Competitive Peptide Inhibitor of IP3 Receptors for Calcium Signaling Research


IP3Rpep6 (CAS 3061802-23-8), also designated IP3RPEP6, is a 12-amino-acid synthetic peptide (sequence VKGGEEANEESN; MW 1262.24) that functions as a competitive inhibitor of inositol 1,4,5-trisphosphate (IP3) receptor channels [1]. It was developed via in silico molecular docking studies and is derived from the self-binding peptide sequence within the ARM2 domain of IP3R2, a region absent in IP3R1 and partially present in IP3R3 [1]. IP3Rpep6 competitively inhibits IP3 binding to all three IP3R subtypes but with a distinct selectivity rank order—IP3R2 (IC50 ~3.9 μM) ≈ IP3R3 (~4.3 μM) > IP3R1 (~9.0 μM)—making it the first peptide-based tool with quantified subtype discrimination [1][2]. The compound is protected under patent WO2024223420A1 [3].

Why Generic IP3R Inhibitors Cannot Substitute for IP3Rpep6 in Subtype-Discriminating Calcium Signaling Studies


Conventional small-molecule IP3R inhibitors are plagued by two critical deficiencies that preclude their use in experiments requiring mechanistic resolution of IP3R subtype contributions. First, they lack subtype selectivity: 2-APB inhibits IP3Rs with a single IC50 of ~42 μM without distinguishing IP3R1, IP3R2, or IP3R3 , while Xestospongin C (IC50 ~358 nM) similarly does not discriminate among subtypes . Heparin, a competitive antagonist, shows an inverted preference order (IP3R3 > IP3R1 ≥ IP3R2) [1] that is opposite to IP3Rpep6's profile. Second, existing agents carry substantial off-target liabilities: 2-APB also modulates store-operated Ca2+ entry (SOCE), TRP channels, and exhibits biphasic concentration responses ; Xestospongin C inhibits the SERCA pump ; and heparin is cell-impermeable with pleiotropic anticoagulant effects [1]. IP3Rpep6 was explicitly designed to overcome these deficits, providing graded subtype discrimination (IP3R2/3 > IP3R1) with a clean selectivity window against ryanodine receptors and connexin-43 hemichannels [2]. Substituting any generic inhibitor for IP3Rpep6 in experiments where IP3R subtype identity matters will yield uninterpretable or confounded results.

IP3Rpep6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Subtype-Selective Competitive Inhibition: IP3Rpep6 Discriminates IP3R2/3 from IP3R1 with ~2.3-Fold IC50 Difference

IP3Rpep6 is the only available IP3R inhibitor with quantified, graded subtype selectivity. In carbachol-induced Ca2+ release assays using HEK cells expressing individual human IP3R subtypes, IP3Rpep6 inhibited IP3R2 with IC50 ~3.9 μM, IP3R3 with IC50 ~4.3 μM, and IP3R1 with IC50 ~9.0 μM [1]. This yields an IP3R1/IP3R2 selectivity ratio of ~2.3. By contrast, the widely used small-molecule inhibitor 2-APB exhibits a single IC50 of 42 μM with no reported subtype discrimination . Xestospongin C (IC50 358 nM) has been explicitly shown not to effectively inhibit Ca2+ release via any individual IP3R subtype in controlled comparative experiments [2]. Heparin, the only other inhibitor with reported subtype preference, shows an inverted rank order of IP3R3 > IP3R1 ≥ IP3R2 [2]. The incomplete inhibition of IP3R1 (~⅔ maximal inhibition at ~100 μM IP3Rpep6) further underscores the functional discrimination between subtypes [1].

IP3 receptor subtype selectivity competitive inhibition calcium signaling IP3R pharmacology

Absence of Connexin-43 Hemichannel Cross-Reactivity: IP3Rpep6 Does Not Affect Cx43 Hemichannels at Functionally Active Concentrations

A critical and unique feature of IP3Rpep6 is its demonstrated lack of effect on connexin-43 (Cx43) hemichannels, which are co-activated by IP3R stimulation and represent a major confounding variable in Ca2+ signaling experiments. Using HEK-TKO cells (triple IP3R knockout, silencing the IP3-Ca2+ signaling axis), Cx43 hemichannel opening was triggered by low extracellular Ca2+ challenge. ATP release via Cx43 hemichannels was completely inhibited by 200 μM extracellular Gap19 (a selective Cx43 hemichannel blocker), but IP3Rpep6 did not affect this ATP release [1]. This clean profile contrasts sharply with Xestospongin C, which at 5 μM inhibited IP3-triggered ATP release through Cx43 hemichannels [1]. The IP3Rpep6 control peptide IP3RPEP6-E2A (Glu→Ala mutations) also had no effect, confirming the specificity of the active peptide [1]. In functional terms, IP3Rpep6 inhibits IP3-triggered Cx43 hemichannel opening indirectly by blocking the upstream IP3R—not by directly targeting the hemichannel—as demonstrated by its ability to reduce IP3-uncaging-evoked hemichannel currents to control levels in HeLa-Cx43 cells (50 μM in pipette, whole-cell patch-clamp) while leaving unitary conductance (~240 pS) unchanged [1].

Cx43 hemichannel off-target profiling IP3R pharmacology calcium imaging

No Cross-Reactivity with Ryanodine Receptors: IP3Rpep6 Is Selective for IP3Rs Over RyR at High Intracellular Concentrations

IP3Rpep6 was tested for potential cross-reactivity with ryanodine receptors (RyRs), the other major class of ER Ca2+-release channels. In HEK cells with inducible RyR2 overexpression, intracellular application of IP3Rpep6 at a high concentration (~64 μM, delivered by in situ electroporation) had no significant effect on the amplitude or duration of caffeine-induced Ca2+ transients [1]. This ~64 μM test concentration represents approximately 16-fold the IC50 for IP3R2 and ~7-fold the IC50 for IP3R1, confirming a substantial selectivity window. By contrast, Xestospongin C has been documented to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump in addition to IP3R blockade , and 2-APB modulates TRP channels and store-operated Ca2+ entry pathways at concentrations overlapping its IP3R inhibitory range . The absence of RyR modulation means IP3Rpep6 can be used to isolate IP3R-mediated Ca2+ release from RyR-mediated Ca2+-induced Ca2+ release (CICR) in cells expressing both channel types.

ryanodine receptor selectivity ER calcium release off-target profiling IP3R inhibitor

Steep Negative Hill Slopes Reveal Subunit-Cooperative Inhibition Unique to IP3Rpep6

IP3Rpep6 inhibition of IP3R2 and IP3R3 is characterized by steep negative Hill slopes of approximately −3.2 and −2.8, respectively, while IP3R1 inhibition exhibits a shallower slope of −1.6 [1][2]. These steep Hill slopes indicate a high degree of subunit cooperativity in the inhibitory mechanism, whereby IP3Rpep6 binding to one subunit's IP3-binding core affects the conformational state of neighboring subunits within the tetrameric channel [2]. In HEK-Cx43 cells (which overexpress Cx43 and have elevated IP3R3 levels), the Hill slope reached −3.1 with a lowered IC50 of 5.2 μM, whereas HEK-WT cells showed a Hill slope of −1.3 and IC50 of 7.4 μM—directly demonstrating that the cellular context modulates the cooperative inhibitory behavior [1]. This steep, switch-like inhibition profile is mechanistically distinct from classical competitive antagonists and has not been reported for any other IP3R inhibitor. The negative Hill behavior reflects the unique mechanism of IP3Rpep6: as a self-binding peptide mimic derived from the ARM2 domain, it exploits the native intersubunit communication pathway that evolved to regulate IP3 access to the binding core [2].

Hill coefficient subunit cooperativity IP3R gating allosteric inhibition

Direct Physical Interaction Verified by Co-Immunoprecipitation and Affinity Pull-Down: IP3Rpep6 Binds IP3R2 but Not IP3R1

The molecular basis for IP3Rpep6's subtype selectivity was verified by direct biochemical interaction studies. Biotinylated IP3Rpep6 affinity pull-down assays demonstrated robust interaction with IP3R2 from HEK cell lysates, while IP3R1 was not pulled down under identical conditions [1]. Interaction with IP3R3 was detected in HEK-Cx43 cell lysates but with lower efficiency compared to IP3R2; IP3R3 interaction varied between cell types and was undetectable in astrocyte lysates, consistent with lower IP3R3 protein levels in those cells [1]. Co-immunoprecipitation experiments in intact cells confirmed that IP3Rpep6 co-immunoprecipitated with IP3R2 but not with IP3R1 [1]. The control peptides IP3RPEP6-E2A (Glu→Ala doublet mutations) and IP3RPEP6-E4K (all Glu→Lys) failed to pull down IP3R2, establishing that the double EE motif is essential for target engagement [1]. This direct binding evidence provides a mechanistic foundation for the functional selectivity data and distinguishes IP3Rpep6 from small-molecule inhibitors that lack verified subtype-specific physical interaction data.

co-immunoprecipitation peptide-protein interaction IP3R isoform binding target engagement

Palmitoyl-8G-IP3Rpep6: A Membrane-Permeable Derivative Enabling Extracellular Application for Live-Cell Studies

Native IP3Rpep6 is poorly membrane-permeable due to its net negative charge, requiring intracellular delivery by in situ electroporation or patch-clamp pipette loading [1]. To overcome this practical limitation, the same study developed and validated palmitoyl-8G-IP3Rpep6, a palmitoylated derivative with an 8-glycine linker that renders the peptide membrane-permeable, allowing simple extracellular application to cells [1]. This chemical modification strategy parallels approaches used for other cell-permeable peptide tools (e.g., TAT-fused peptides), but is specifically validated for IP3Rpep6 in the context of IP3R inhibition. The availability of a membrane-permeable version transforms IP3Rpep6 from a tool requiring specialized delivery equipment into a broadly accessible reagent compatible with standard cell culture workflows. This derivative is explicitly disclosed in patent WO2024223420A1 [2].

cell-permeable peptide palmitoylation extracellular delivery IP3R inhibitor

IP3Rpep6 – Optimal Research and Industrial Application Scenarios for Subtype-Selective IP3R Inhibition


Dissecting IP3R2 vs. IP3R1 Contributions to Cellular Calcium Signaling in Gene-Edited Cell Models

In studies using CRISPR-edited cell lines where individual IP3R subtypes are knocked out or overexpressed, IP3Rpep6 provides the only pharmacological tool to confirm that residual or reconstituted Ca2+ signals are mediated by specific IP3R subtypes. Its ~2.3-fold selectivity ratio (IP3R2 IC50 3.9 μM vs. IP3R1 IC50 9.0 μM) and incomplete IP3R1 inhibition allow experimental designs where IP3R2/3-mediated responses can be suppressed while preserving partial IP3R1 function. This is especially valuable in IP3R-TKO (triple knockout) rescue experiments, where IP3Rpep6 can validate that reintroduced IP3R2—but not IP3R1—is the functionally dominant isoform [1][2].

Cx43 Hemichannel-Coupled IP3R Signaling Studies in Astrocytes and Cardiac Cells Requiring Clean Pharmacological Isolation

In astrocytes and cardiac cells where IP3R activation is functionally coupled to Cx43 hemichannel opening and subsequent ATP release or Ca2+ entry, IP3Rpep6 is the only IP3R inhibitor demonstrated to inhibit the IP3R upstream trigger without directly blocking the Cx43 hemichannel effector. This clean pharmacology was confirmed in primary mouse astrocytes, where IP3Rpep6 dose-dependently inhibited carbachol-induced Ca2+ transients without intrinsic hemichannel effects [1]. Researchers studying ischemia-reperfusion injury, neuroinflammation, or cardiac arrhythmias where Cx43 hemichannel opening is a key pathological event should select IP3Rpep6 over Xestospongin C, which directly inhibits hemichannel-mediated ATP release [1].

IP3R-Specific Calcium Flux Assays in Cells Co-Expressing Ryanodine Receptors

In cell types such as cardiomyocytes, skeletal myotubes, and certain neurons that co-express IP3Rs and ryanodine receptors (RyRs), pharmacological isolation of IP3R-mediated Ca2+ release requires an inhibitor free from RyR cross-reactivity. IP3Rpep6 at concentrations up to ~64 μM (≥7-fold above IP3R1 IC50) does not affect caffeine-induced RyR2-mediated Ca2+ transients [1]. This contrasts with Xestospongin C's documented SERCA pump inhibition, which can indirectly alter ER Ca2+ load and confound interpretation of Ca2+ release measurements . For high-content screening or FLIPR-based Ca2+ flux assays in mixed IP3R/RyR expression backgrounds, palmitoyl-8G-IP3Rpep6 enables extracellular application without electroporation [1].

Validation of IP3R Subunit Cooperativity Models Using a Mechanistically Defined Peptide Probe

The steep negative Hill slopes of IP3Rpep6 inhibition (~−3 for IP3R2/3) provide a unique experimental handle for testing models of intersubunit cooperativity in tetrameric IP3R channels [1][2]. Because IP3Rpep6 is derived from the native ARM2 self-binding peptide sequence and exploits the endogenous subunit communication pathway, its cooperative inhibition profile serves as a mechanistically informative probe distinct from pore blockers or allosteric small molecules. Structural biologists and biophysicists investigating IP3R gating mechanisms can use IP3Rpep6 concentration-response data (IC50 and Hill slope) alongside cryo-EM structural models to validate predictions about ARM2 domain dynamics and IP3-binding core accessibility [2].

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